methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate
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Description
Methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate, also known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate the acetylation of histones, which play a critical role in gene expression. Mocetinostat has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Scientific Research Applications
Green Chemistry
Application: This compound plays a role in promoting green chemistry practices. The synthesis method mentioned above is environmentally benign, uses readily available and cost-effective chemicals, and allows for the easy isolation of the final product with high yield value even without chromatographic separation .
Pharmacological Activities
Application: Tetrahydropyrimidines, which can be synthesized using this compound, have multiple therapeutic and pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory actions. They are also used as adrenergic receptor antagonists for prostatic hyperplasia treatment .
Synthesis of N-(Pyridin-2-yl)amides
Application: The compound is involved in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines. This synthesis is mild and metal-free, occurring in toluene via C–C bond cleavage promoted by I2 and TBHP .
Biomedical Industry
Application: N-(Pyridin-2-yl)amides, which can be synthesized from this compound, serve as pharmacophores for many molecules with significant biological and therapeutic value. They have varied medicinal applications due to their attractive biological properties .
Imidazole Derivatives Synthesis
Application: Imidazole derivatives, which show a broad range of biological activities, can be synthesized using methodologies that involve this compound. These activities include antibacterial, antifungal, antitumor, and anti-inflammatory effects, among others .
properties
IUPAC Name |
methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-6-4-5-9-18-12)16(21)14-8-3-2-7-13(14)15/h2-9,11H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCMAOTKSAEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate |
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